molecular formula C19H22N6O2S B2537486 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 863500-11-2

2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2537486
CAS No.: 863500-11-2
M. Wt: 398.49
InChI Key: CJXIYBQJFIIFQE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidin core, a structure often associated with kinase inhibition and antimicrobial activity in medicinal chemistry . The core is substituted at the 3-position with a 4-methoxyphenyl group, which enhances electron density and may influence binding interactions. At the 7-position, a thioether linkage connects to an ethanone moiety bearing a 4-methylpiperidinyl group. The methoxy group on the phenyl ring could improve metabolic stability compared to hydroxyl or unsubstituted analogs .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-13-7-9-24(10-8-13)16(26)11-28-19-17-18(20-12-21-19)25(23-22-17)14-3-5-15(27-2)6-4-14/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXIYBQJFIIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a member of the triazole and pyrimidine family, known for their diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of approximately 366.46 g/mol. The structure includes a triazole ring, a pyrimidine moiety, and a thioether linkage which are pivotal for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to those containing the triazole and pyrimidine frameworks exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that triazoles possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 0.046 μM against resistant strains .
  • A study highlighted the enhanced efficacy of triazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications at the phenyl ring can improve activity .

Anticancer Activity

The anticancer potential of triazolo-pyrimidine derivatives has been extensively studied:

  • Compounds similar to our target molecule have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values ranged from 45 to 97 nM for these compounds, indicating strong cytotoxic effects .
  • The mechanism of action often involves the inhibition of key enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Impact on Activity
Thioether Linkage Enhances lipophilicity and cellular uptake
Triazole Ring Critical for antimicrobial and anticancer activity
Pyrimidine Moiety Increases binding affinity to target enzymes
Substituents on Phenyl Ring Modifications can significantly alter potency

Case Studies

  • Antibacterial Efficacy : A series of triazolo-pyrimidine compounds were synthesized and evaluated against a panel of bacterial pathogens. One compound demonstrated an MIC of 0.125 μg/mL against E. coli, outperforming standard antibiotics .
  • Anticancer Studies : In a comparative study involving various derivatives, one compound exhibited an IC50 value of 48 nM against HepG-2 liver cancer cells, indicating potent anticancer activity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole moiety, a piperidine ring, and methoxy-substituted phenyl groups, which contribute to its diverse biological activities. The synthesis typically involves multi-step reactions using solvents such as ethanol or dimethylformamide and catalysts like sodium hydroxide or acetic acid. The reaction conditions can significantly affect the yield and purity of the final product.

Synthesis Overview

  • Starting Materials : Various hydrazonoyl chlorides and thiols.
  • Reaction Conditions : Reflux in appropriate solvents.
  • Characterization Techniques : Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) are commonly used to monitor reaction progress and confirm product formation.

Antimicrobial Properties

Research indicates that derivatives of triazolo compounds exhibit potent antimicrobial activity. For instance, triazolothiadiazines derived from similar structures have shown efficacy against various Candida species, surpassing conventional antifungal agents like ketoconazole in potency .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that certain derivatives possess significant inhibitory effects on cell proliferation in breast cancer cells (MCF-7), with IC50 values indicating strong potential for further development .

Enzyme Inhibition

Inhibitory effects against acetylcholinesterase and alkaline phosphatase have been documented, suggesting potential applications in treating neurodegenerative diseases and metabolic disorders . The compounds exhibited superior efficacy compared to existing medications.

Synthesis and Testing of Triazole Derivatives

A study focused on synthesizing various triazole derivatives from the parent compound revealed promising results in terms of their biological activities. The synthesized compounds were screened for their anticancer properties and showed significant cytotoxicity against multiple cancer cell lines .

Antiviral Activity

Another investigation assessed the antiviral efficacy of related compounds against HIV-1 and HIV-2. The results indicated that specific derivatives could inhibit viral replication effectively, highlighting their potential as antiviral agents .

Summary of Applications

Application AreaDescription
Antimicrobial Activity Effective against Candida species; potential for developing new antifungals
Anticancer Properties Significant cytotoxicity against cancer cell lines; promising for drug development
Enzyme Inhibition Inhibits acetylcholinesterase; potential applications in neurodegenerative diseases
Antiviral Activity Effective against HIV; potential for antiviral drug development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazolo-pyrimidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Core Substituents Linker/Functional Group Key Structural Variations Potential Implications
Target Compound :
2-((3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
3: 4-Methoxyphenyl
7: Thioether
Ethanone + 4-methylpiperidine Methoxy group; thioether linkage; piperidine Enhanced metabolic stability; moderate steric bulk; potential for hydrophobic interactions
Analog 1 :
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone
3: 4-Methylphenyl
7: Piperazinyl
Methanone + trifluoromethylphenyl Methyl instead of methoxy; piperazine ring; trifluoromethyl group Increased hydrophobicity (CF3); piperazine may enhance solubility and hydrogen bonding
Analog 2 :
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone
3: 4-Ethoxyphenyl
7: Piperazinyl
Ethanone + phenoxy group Ethoxy group (longer alkyl chain); phenoxy substituent Altered electronic effects (ethoxy); phenoxy may increase π-π stacking in binding sites

Key Findings:

Substituent Effects: The methoxy group in the target compound offers a balance between electron-donating effects and metabolic stability compared to the methyl (Analog 1) and ethoxy (Analog 2) groups. Ethoxy’s longer chain may reduce metabolic clearance but increase steric hindrance . Thioether vs. Piperazinyl linkers (Analogs 1–2) provide nitrogen atoms for hydrogen bonding, improving solubility .

Pharmacophore Variations: The 4-methylpiperidine in the target compound contrasts with the trifluoromethylphenyl (Analog 1) and phenoxy (Analog 2) groups. Piperidine’s aliphatic nature reduces aromatic stacking but may improve membrane permeability .

Electronic and Steric Properties :

  • Van der Waals Descriptors : Analog 1’s trifluoromethyl group significantly increases molecular volume and electronegativity, which could enhance target binding but reduce bioavailability. The target compound’s methoxy and thioether groups provide moderate electronic modulation .

Research Implications and Gaps

  • Comparative Studies : Molecular docking or QSAR analyses (as suggested in ) are needed to quantify binding affinities relative to analogs.
  • Synthetic Challenges : The thioether linkage may pose synthetic hurdles compared to oxygen or nitrogen-based linkers, requiring specialized reagents (e.g., Lawesson’s reagent) .

Preparation Methods

Cyclocondensation of Aminopyrimidines with Nitroso Reagents

A validated approach involves the cyclization of 4-amino-5-nitrosopyrimidine derivatives with arylhydrazines. For example, 4-amino-5-nitroso-6-chloropyrimidine reacts with 4-methoxyphenylhydrazine in ethanol under reflux to yield the triazole ring. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the nitroso carbon, followed by intramolecular cyclization. Key parameters include:

  • Solvent : Ethanol or DMF for solubility of aromatic intermediates.
  • Temperature : 80–100°C to drive cyclization without decomposition.
  • Yield : 60–75% after silica gel chromatography (ethyl acetate/petroleum ether gradient).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC typically forms 1,2,3-triazoles, adaptations enable triazolo[4,5-d]pyrimidine formation. A pre-functionalized pyrimidine alkyne reacts with an azide-bearing 4-methoxyphenyl group under Cu(I) catalysis. This method offers superior regiocontrol but requires stringent anhydrous conditions.

Installation of the 4-Methylpiperidin-1-yl Ethanone Moiety

The tertiary amide group is constructed via acylative coupling:

HATU-Mediated Amide Bond Formation

Activation of the thioacetic acid intermediate with HATU and DIPEA in DMF facilitates coupling with 4-methylpiperidine. Critical parameters include:

  • Stoichiometry : 1.5 equiv HATU, 2.0 equiv DIPEA.
  • Reaction Time : 16–24 h at 25°C to ensure complete conversion.
  • Purification : Reverse-phase HPLC (acetonitrile/water + 0.1% formic acid) yields >95% purity.

Schlenk Techniques for Moisture-Sensitive Intermediates

For oxygen-sensitive steps, such as handling HATU, reactions are conducted under nitrogen using dried solvents. This prevents decomposition of the triazolo[4,5-d]pyrimidine core.

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance SNAr reactivity but complicate purification.
  • Ether Solvents : THF and 2-MeTHF are preferred for Pd-catalyzed couplings due to better ligand solubility.

Temperature and Time Profiling

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 30 min vs. 24 h for C–S coupling).
  • Low-Temperature Quenching : Halts exothermic cyclizations to prevent byproduct formation.

Analytical and Purification Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel with ethyl acetate/petroleum ether (30–70% gradient) resolves triazolo-pyrimidine intermediates.
  • Preparative HPLC : C18 columns with 0.1% ammonium hydroxide/acetonitrile gradients isolate the final compound.

Spectroscopic Characterization

  • LCMS : [M+H]+ at m/z 429.5 confirms molecular weight.
  • 1H NMR : Key signals include δ 8.96 (triazole-H), 7.56 (pyrimidine-H), and 3.81 (piperidine-OCH3).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing cyclization pathways may yieldtriazolo isomers. Using electron-deficient arylhydrazines favors the desired-triazole.

Thioether Oxidation

Thioethers are prone to sulfoxide formation. Conducting reactions under inert atmosphere and adding antioxidants (e.g., BHT) mitigate oxidation.

Scale-Up Considerations

Catalytic Efficiency

Pd catalysts are recycled via ligand design (e.g., Xantphos), reducing costs for large-scale synthesis.

Green Chemistry Metrics

  • Solvent Recovery : DMF is distilled and reused, lowering E-factor.
  • Microwave Scaling : Parallel reactors enable gram-scale production without compromising yield.

Q & A

Q. What are the key steps in synthesizing this compound, and what challenges arise during its multi-step preparation?

The synthesis typically involves sequential reactions to assemble the triazolopyrimidine core, introduce the thioether linkage, and conjugate the 4-methylpiperidinyl ethanone moiety. Critical steps include:

  • Triazolopyrimidine core formation : Cyclocondensation of substituted pyrimidine precursors with azides under copper-catalyzed conditions .
  • Thioether coupling : Reaction of a 7-mercapto intermediate with halogenated ethanone derivatives, often using base catalysts (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Piperidine conjugation : Nucleophilic substitution or amidation to attach the 4-methylpiperidine group . Challenges : Low yields in thioether coupling due to steric hindrance, and purification difficulties caused by byproducts. Optimize via gradient HPLC and solvent selection (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are conflicting spectral data resolved?

  • 1H/13C NMR : Essential for confirming aromatic protons (δ 7.2–8.1 ppm for triazolopyrimidine) and methoxy groups (δ 3.8–4.0 ppm) .
  • HRMS : Validates molecular weight (e.g., expected [M+H]+ ~495.2 g/mol) .
  • IR Spectroscopy : Identifies C=S (1050–1250 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches . Data contradictions : Discrepancies in melting points or solubility (e.g., conflicting logP values) require cross-validation via X-ray crystallography or computational modeling (DFT) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or cyclooxygenase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions in thioether formation .
  • Catalyst screening : Test Pd/C vs. CuI for Suzuki-Miyaura coupling of aryl groups; CuI may reduce metal contamination .
  • Temperature control : Lower reaction temperatures (40–60°C) during cyclocondensation to prevent decomposition . Example optimization table :
StepConditionYield Improvement
Thioether couplingK₂CO₃ in DMF → Cs₂CO₃ in DMSO35% → 52%
PurificationSilica gel → Prep-HPLCPurity: 85% → 98%

Q. How do structural modifications (e.g., substituent variations) impact target binding affinity, and how can this be modeled computationally?

  • Substituent effects : Replace 4-methoxyphenyl with 4-ethoxyphenyl to enhance hydrophobic interactions in kinase binding pockets .
  • Docking studies : Use AutoDock Vina to simulate interactions with EGFR (PDB ID: 1M17). Key residues: Lys745 (H-bond) and Leu788 (π-alkyl) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

Q. How should conflicting data on solubility and bioavailability be addressed in preclinical studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility .
  • Bioavailability assays : Compare oral vs. intraperitoneal administration in murine models, paired with LC-MS plasma profiling .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .

Methodological Guidance for Data Contradictions

Q. What strategies resolve discrepancies between predicted and observed biological activities?

  • Orthogonal assays : Validate kinase inhibition via both fluorescence and radiometric assays .
  • Off-target profiling : Screen against a panel of 50+ kinases to confirm selectivity .
  • Structural analogs : Synthesize derivatives with modified piperidine groups to isolate structure-activity relationships (SAR) .

Q. How can batch-to-batch variability in compound purity impact reproducibility, and how is this mitigated?

  • QC protocols : Implement strict HPLC thresholds (≥95% purity) and NMR lot testing .
  • Storage conditions : Store at -20°C under argon to prevent thioether oxidation .
  • Statistical analysis : Use ANOVA to compare bioactivity across batches; discard outliers with >10% variability .

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